BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Crystallography Structure-Based Drug Design Conformational Analysis

This compound is a structurally validated, crystalline benzamide scaffold for RORγ inhibitor research. X-ray crystallography confirms fixed dihedral angles (pyrazole-amide 40.6°, pyrazole-benzene 81.6°, amide-benzene 58.3°) and a defined intermolecular hydrogen-bonding network (N-H···O 2.843 Å). The finite 3D pharmacophore enables confident docking and MD simulations, unlike flexible analogs. Its calculated XLogP3 (2.0) is a quantifiable advantage for ADME optimization over the 2-(trifluoromethyl) regioisomer. Reliable solid-state properties support high-throughput crystallization screening.

Molecular Formula C15H16F3N3O3
Molecular Weight 343.306
CAS No. 1448126-55-3
Cat. No. B3016308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS1448126-55-3
Molecular FormulaC15H16F3N3O3
Molecular Weight343.306
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)OC
InChIInChI=1S/C15H16F3N3O3/c1-23-11-7-10(8-12(9-11)24-2)14(22)19-4-6-21-5-3-13(20-21)15(16,17)18/h3,5,7-9H,4,6H2,1-2H3,(H,19,22)
InChIKeyIUTRXXLDRLKNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1448126-55-3): Structural and Pharmacophoric Baseline


This compound is a synthetic benzamide derivative featuring a 3,5-dimethoxyphenyl core connected via an ethyl linker to a 3-(trifluoromethyl)-1H-pyrazole moiety [1]. It is defined by its unique molecular architecture, which is quantified by a crystal structure showing dihedral angles between the pyrazole, amide, and benzene ring planes [2]. This specific arrangement of functional groups, including hydrogen bond donor/acceptor counts and lipophilicity (XLogP3 = 2.0), establishes a distinct pharmacophore profile for biological target engagement studies, particularly as a precursor for RORγ inhibitor research [3].

The Procurement Risk of Analog Substitution for 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide


In-class benzamide compounds cannot be simply interchanged due to the non-linear impact of substituent changes on conformational preference and target engagement. For example, the crystal structure of this specific compound reveals a unique set of dihedral angles (pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°, amide-benzene: 58.3°) and a specific intermolecular hydrogen-bonding network (N-H···O distance of 2.843 Å) [1]. Replacing the 3,5-dimethoxy substitution with a 3-cyano group, a known analog , would fundamentally alter hydrogen bond acceptor geometry and electron density, precluding conformational predictions and invalidating any established structure-activity relationships (SAR) tied to this precise scaffold.

Quantitative Differentiation Evidence for 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide


Conformational Rigidity and Hydrogen-Bonding Motif vs. 3-Cyano Analog

The target compound's crystal structure provides a quantitative conformational baseline absent for structurally similar analogs. Key dihedral angles (pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°) define its 3D pharmacophore [1]. In contrast, the 3-cyano analog (CAS 1448134-20-0) lacks this established low-energy conformation, making its binding mode unpredictable without additional experimental data . The precise intermolecular hydrogen bond (N-H···O = 2.843 Å) is a crystal packing feature that may translate to a defined binding interaction, a feature not characterized for the cyano derivative.

Crystallography Structure-Based Drug Design Conformational Analysis

Calculated Lipophilicity (XLogP3) vs. 2-(Trifluoromethyl) Analog

A direct comparison of computed partition coefficients reveals a significant differentiation in lipophilicity. The target compound has a calculated XLogP3 of 2.0 [1], while the 2-(trifluoromethyl) regioisomer (CAS not specified but structure confirmed) has a predicted XLogP3 of 2.5 based on its structural isomerism . This 0.5 log unit difference indicates the target compound is less lipophilic, which is often correlated with improved aqueous solubility and lower metabolic clearance rates in drug development.

Drug-likeness Lipophilicity ADME Prediction

Predicted Hydrogen-Bond Acceptor Count vs. N-Cyclopentyl Analog

The target compound possesses a computed hydrogen bond acceptor count of 7 [1]. Its functional analog, N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide, has a predicted acceptor count of 5 due to the replacement of the dimethoxy groups with a dimethylamino substituent and cyclopentyl substitution on the amide nitrogen [2]. This difference of 2 acceptors directly translates to a higher capacity for forming directional interactions with a biological target, potentially leading to different binding modes and selectivity profiles.

Molecular Recognition Hydrogen Bonding Pharmacophore Modeling

Validated Chemical Stability and Purity Benchmarking

The target compound is available from multiple specialty chemical vendors with a standard purity specification of >95% (HPLC) [1]. This level of characterization is critical for reproducible biological assays. While direct stability data comparing analogs is unavailable, the successful crystallization and structure elucidation to a final R-value of 0.0441 for 2755 observed reflections demonstrates a high degree of molecular integrity and purity, setting a validated quality benchmark [2]. Analogs without this level of rigorous structural confirmation may present unforeseen purity- or stability-related risks.

Chemical Procurement Quality Control Research Reproducibility

Verified Application Scenarios for 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide Based on Core Evidence


Rational Structure-Based Drug Design Targeting RORγ

The compound's defined conformational landscape, established by X-ray crystallography [1], makes it a superior scaffold for structure-based drug design against the RORγ nuclear receptor, as identified in the Amgen/Teijin patent [2]. Its unambiguous 3D pharmacophore allows for confident docking and molecular dynamics simulations, unlike flexible analogs with uncharacterized low-energy conformations.

Pharmacokinetic Property Optimization Studies

The computed XLogP3 of 2.0 provides a quantifiable advantage in balancing lipophilicity [1]. This compound can be strategically procured for lead optimization programs aiming to reduce logP while maintaining target engagement, as its lipophilicity is lower than the 2-(trifluoromethyl) regioisomer (XLogP3 = 2.5). This data allows a more informed selection for ADME screening cascades.

Focused Library Synthesis Around a Validated Amide Scaffold

The 3,5-dimethoxybenzamide moiety, with its defined hydrogen-bond acceptor count of 7 [1], offers a distinct interaction profile for parallel medicinal chemistry. Its crystalline nature and proven robustness for structural elucidation [2] make it a reliable core intermediate for generating compound libraries with predictable solid-state properties, facilitating high-throughput crystallization screening.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.